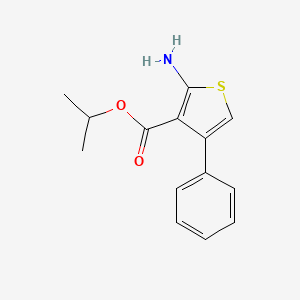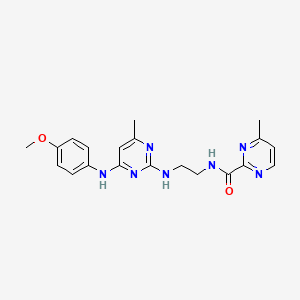
2-Nitro-5-(1-piperazinyl)aniline
Descripción general
Descripción
2-Nitro-5-(1-piperazinyl)aniline is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.25 . It is commonly used in the pharmaceutical industry, particularly in the synthesis of various drugs and medications . It is a nitroaromatic compound that contains a piperazine moiety, making it a valuable building block for the development of new pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for 2-Nitro-5-(1-piperazinyl)aniline is1S/C10H14N4O2/c11-9-7-8 (1-2-10 (9)14 (15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound. Physical And Chemical Properties Analysis
2-Nitro-5-(1-piperazinyl)aniline is a white to brown solid . The storage temperature is +4°C . Unfortunately, the search results did not provide more specific physical and chemical properties such as density, boiling point, and melting point.Aplicaciones Científicas De Investigación
Equilibrium Studies and Structural Characterization
A study on flexidentate Schiff base ligands, including derivatives of 1-(2-aminoethyl)piperazine, highlighted their use in forming nickel(II) complexes. These complexes can assume square-planar or octahedral geometries depending on the ligand substitution and anion type, demonstrating the influence of the nitro group and piperazine arm on coordination geometry. This research contributes to our understanding of metal-ligand interactions and complex formation mechanisms (Mukhopadhyay et al., 2003).
Electron Transfer in Radical Ion Pairs
Another study investigated the spin-spin exchange interaction in radical ion pairs of dyad and triad donor-acceptor molecules, incorporating 4-(N-piperidinyl) and 4-(N-pyrrolidinyl) derivatives, to measure the electronic coupling matrix element. This research aids in understanding the electron transfer rates and structural influence on these rates, showcasing the application of piperazine derivatives in probing electronic interactions in radical ion pairs (Lukas et al., 2003).
Catalytic Hydrogenation of Nitroarenes
Research on FeOx-supported platinum single-atom catalysts for the hydrogenation of substituted nitroarenes to anilines, an environmentally benign method, highlighted the role of piperazine derivatives in achieving high chemoselectivity and activity. This study illuminates the potential of piperazine-containing compounds in catalysis, particularly for the efficient and selective reduction of nitroarenes (Wei et al., 2014).
Antimicrobial and Antifungal Activities
A study on the synthesis and biological evaluation of piperazine derivatives, including reactions with substituted benzenethiol and chloro-nitrobenzene, demonstrated significant antimicrobial and antifungal properties. These findings suggest the applicability of piperazine and nitro-piperazine derivatives in developing new antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).
Antifungal Agent Development
Another research effort focused on the design and synthesis of fluconazole derivatives with nitrotriazole or piperazine ethanol side chains, targeting antifungal activity. The study highlights the potential of nitro-piperazine derivatives in enhancing antifungal efficacy against resistant strains, indicating their importance in pharmaceutical development for combating fungal infections (Sadeghpour et al., 2017).
Direcciones Futuras
While the search results did not provide specific future directions for 2-Nitro-5-(1-piperazinyl)aniline, it’s worth noting that piperidines, which include a piperazine moiety, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that 2-Nitro-5-(1-piperazinyl)aniline could have potential applications in the development of new pharmaceutical compounds.
Mecanismo De Acción
Target of Action
It is used as a chemical intermediate for the synthesis of pharmaceutical compounds . This suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
The mode of action of 2-Nitro-5-(1-piperazinyl)aniline is not well-documented. As a chemical intermediate, its mode of action would likely depend on the specific drug it is used to synthesize. It is known to undergo various chemical reactions and is compatible with the development of drugs targeting specific biological pathways or receptors .
Biochemical Pathways
As a chemical intermediate, it is likely involved in various biochemical pathways depending on the specific drug it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific drug it is used to synthesize .
Action Environment
As a chemical intermediate, these factors would likely depend on the specific drug it is used to synthesize .
Propiedades
IUPAC Name |
2-nitro-5-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFASZRZGVHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(1-piperazinyl)aniline | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


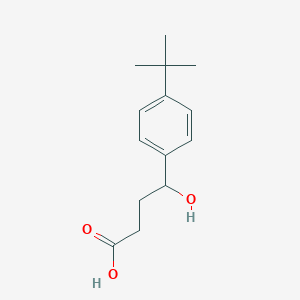
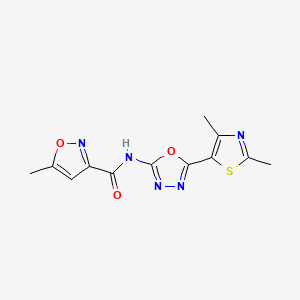
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)
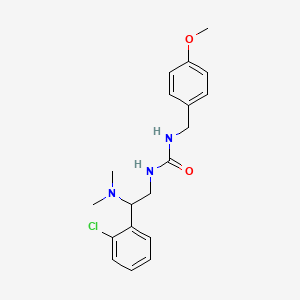
![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)
![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)




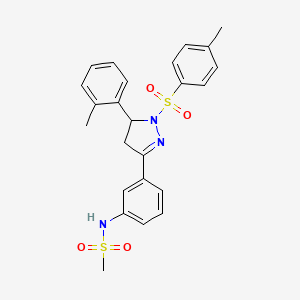
![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)
